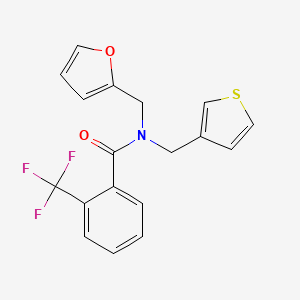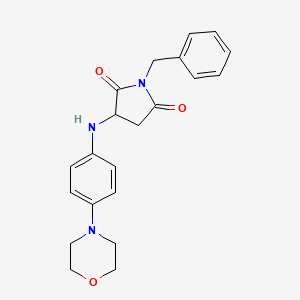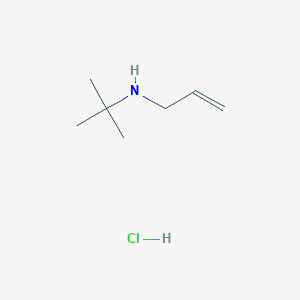
3-((1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide is a complex organic compound featuring a pyridine ring, a piperidine ring, and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 5-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazine and a diketone.
Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.
Coupling Reactions: The pyrazole and piperidine rings are coupled using carbamoylation reactions, where a carbamoyl chloride reacts with the amine group on the piperidine ring.
Pyridine 1-oxide Formation: The final step involves the oxidation of the pyridine ring to form the pyridine 1-oxide, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, to form various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to biologically active molecules. It can be used in studies to understand enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 3-((1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)pyridine
- 3-((1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)pyridine N-oxide
Uniqueness
Compared to similar compounds, 3-((1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide is unique due to the presence of the pyridine 1-oxide moiety. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Propriétés
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-oxidopyridin-1-ium-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-11-9-14(18-17-11)19-7-4-13(5-8-19)16-15(21)12-3-2-6-20(22)10-12/h2-3,6,9-10,13H,4-5,7-8H2,1H3,(H,16,21)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVKCQOXYBXIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=C[N+](=CC=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2761896.png)
![(2S,4S)-1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-4-methoxypyrrolidine-2-carboxamide](/img/structure/B2761897.png)

![(3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2761901.png)

![[2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2761907.png)

![2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2761910.png)
![ethyl 3-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2761912.png)


![N-cyclopentyl-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2761915.png)
![2,7-Dimethyl-2,9-diazaspiro[5.5]undecane](/img/structure/B2761918.png)

